

Cy3 Azide Plus spectral properties and characteristics

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cy3 Azide Plus

Cat. No.: B15555428

[Get Quote](#)

Cy3 Azide Plus: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectral properties, chemical characteristics, and experimental applications of **Cy3 Azide Plus**, a high-performance fluorescent probe for bioorthogonal labeling and imaging.

Core Concepts: Introduction to Cy3 Azide Plus

Cy3 Azide Plus is a derivative of the well-established Cyanine3 (Cy3) fluorescent dye, engineered for enhanced performance in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." The key innovation of the "Plus" designation lies in the integration of a copper-chelating moiety within the azide's structure. This feature significantly accelerates the reaction rate, allowing for the use of lower, more biocompatible copper concentrations, which is particularly advantageous for live-cell imaging and in complex biological media.^[1] The azide group enables the covalent attachment of the Cy3 fluorophore to biomolecules functionalized with a terminal alkyne or a strained cyclooctyne group.^{[2][3]}

Physicochemical and Spectral Properties

The core of **Cy3 Azide Plus** is the Cy3 fluorophore, which dictates its spectral characteristics. While specific data for the quantum yield and fluorescence lifetime of the "Plus" derivative are

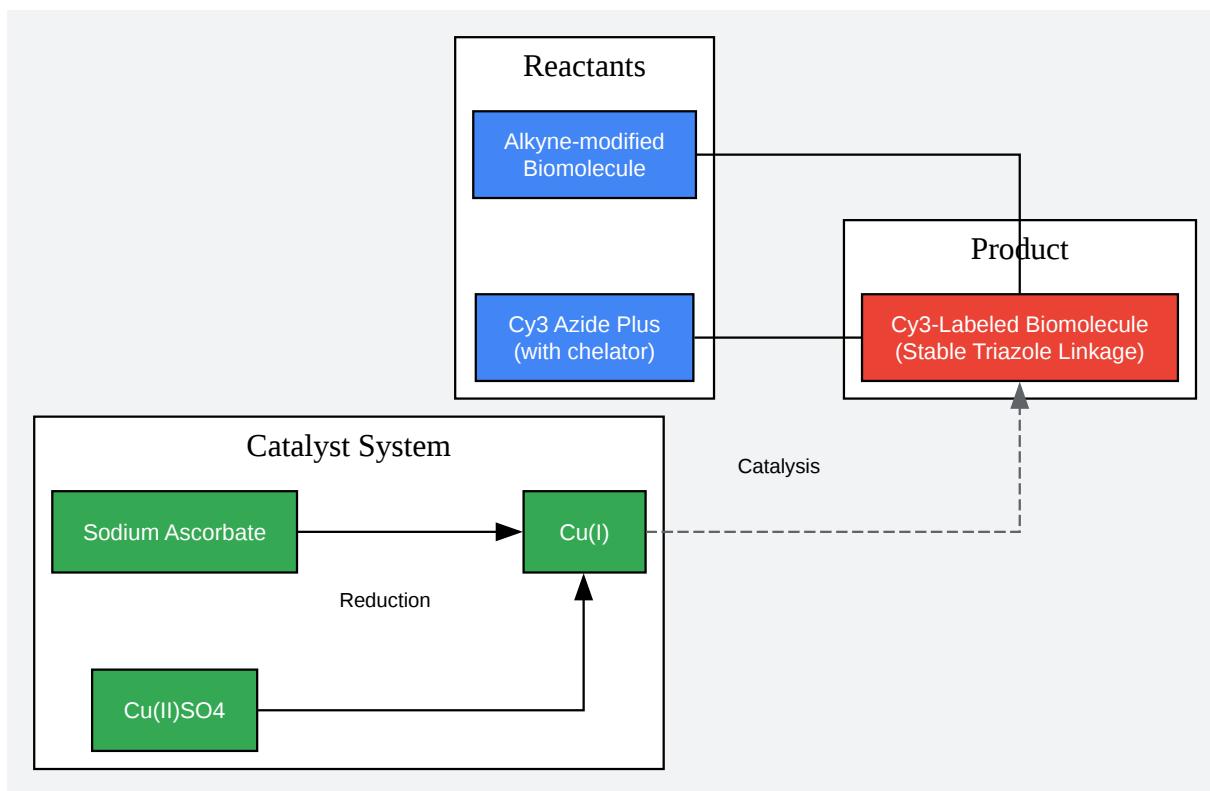
not readily available, the properties of the underlying Cy3 fluorophore serve as a reliable reference.

Quantitative Data Summary

For ease of comparison, the following tables summarize the key quantitative data for **Cy3 Azide Plus** and the parent Cy3 Azide.

Table 1: Spectral Properties

Property	Cy3 Azide Plus	Standard Cy3 Azide	Source(s)
Excitation Maximum (λ_{ex})	~555 nm	~555 nm	[1][4][5]
Emission Maximum (λ_{em})	~572 nm	~570 nm	[1][4][5]
Molar Extinction Coefficient (ϵ)	~155,000 cm ⁻¹ M ⁻¹	~150,000 cm ⁻¹ M ⁻¹	[1][5]
Fluorescence Quantum Yield (Φ)	Not explicitly stated; expected to be similar to Cy3 Azide.	~0.31	[4][5]
Fluorescence Lifetime (τ)	Not explicitly stated; expected to be similar to Cy3.	~0.17-0.86 ns (environment dependent)	[6]

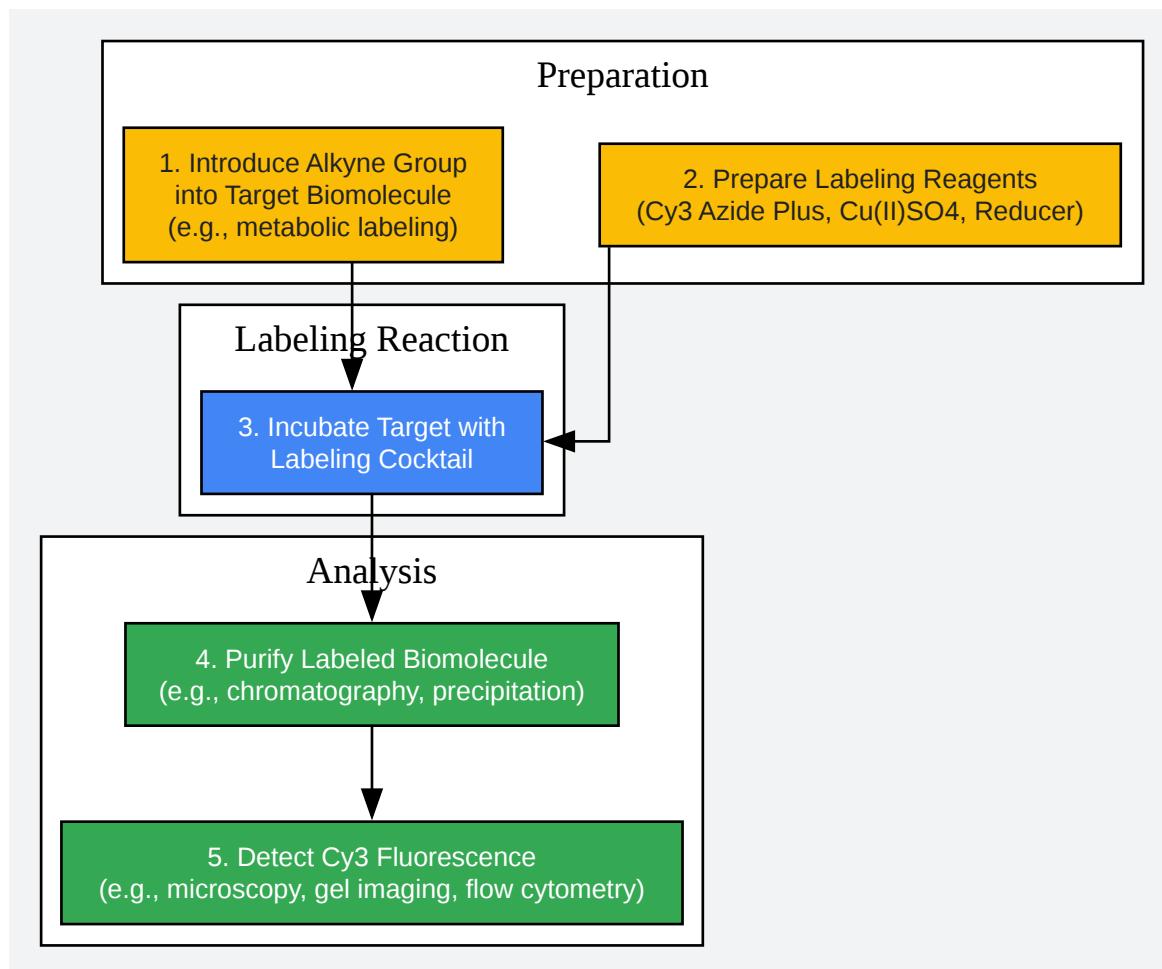

Table 2: Chemical and Physical Characteristics

Property	Cy3 Azide Plus	Standard Cy3 Azide	Source(s)
Molecular Weight	~945.15 g/mol (protonated)	~575.19 g/mol	[1][5]
Appearance	Red solid	Dark green or red solid	[1][7]
Solubility	Water, DMSO, DMF	DMSO, DMF, Dichloromethane	[1]
Purity	>95% (HPLC)	≥90-95% (HPLC)	[1][8]
Storage Conditions	-20°C, desiccated, protected from light	-20°C, desiccated, protected from light	[1][5]

Reaction Mechanism and Experimental Workflows

Cy3 Azide Plus is primarily utilized in CuAAC reactions. The integrated copper-chelating system facilitates the formation of a reactive copper-acetylide intermediate, which then rapidly and specifically reacts with the azide to form a stable triazole linkage.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Signaling Pathway



[Click to download full resolution via product page](#)

CuAAC Reaction Mechanism for **Cy3 Azide Plus**.

General Experimental Workflow for Biomolecule Labeling and Detection

The following diagram illustrates a typical workflow for labeling and detecting a target biomolecule using **Cy3 Azide Plus**.

[Click to download full resolution via product page](#)

General workflow for biomolecule labeling and detection.

Detailed Experimental Protocols

The following are detailed methodologies for common applications of **Cy3 Azide Plus**.

Protocol for Labeling of Alkyne-Modified Proteins in Cell Lysate

This protocol is designed for the labeling of proteins that have been metabolically tagged with an alkyne-containing amino acid analog.

Materials:

- Cell lysate containing alkyne-modified proteins (1-5 mg/mL)

- **Cy3 Azide Plus**
- Phosphate-Buffered Saline (PBS), pH 7.4
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
- Copper(II) Sulfate (CuSO₄)
- Sodium Ascorbate
- DMSO or water for stock solutions
- Methanol, Chloroform (for protein precipitation)
- 1.5 mL microcentrifuge tubes

Procedure:

- Preparation of Stock Solutions:
 - **Cy3 Azide Plus:** Prepare a 1 mM stock solution in DMSO or water.
 - THPTA: Prepare a 100 mM stock solution in water.
 - CuSO₄: Prepare a 20 mM stock solution in water.
 - Sodium Ascorbate: Prepare a fresh 300 mM stock solution in water immediately before use.
- Reaction Cocktail Assembly:
 - In a 1.5 mL microcentrifuge tube, combine the following in order:
 - 50 µL of protein lysate
 - 100 µL of PBS buffer
 - 10 µL of 100 mM THPTA solution

- 10 μ L of 20 mM CuSO₄ solution
 - Vortex briefly to mix.
- Initiation of Click Reaction:
 - Add a volume of the 1 mM **Cy3 Azide Plus** stock solution to achieve a final concentration of 5-50 μ M (a starting concentration of 20 μ M is recommended).[9]
 - Add 10 μ L of the freshly prepared 300 mM Sodium Ascorbate solution to initiate the reaction.[9]
 - Vortex briefly to mix.
- Incubation:
 - Incubate the reaction mixture for 30 minutes at room temperature, protected from light. For low abundance targets, the incubation time can be extended.
- Protein Precipitation (for purification):
 - Add 600 μ L of cold (-20°C) methanol to the reaction mixture and vortex.
 - Add 150 μ L of chloroform and vortex.
 - Add 400 μ L of water and vortex.
 - Centrifuge at 13,000-20,000 x g for 5 minutes. Carefully remove the upper aqueous layer without disturbing the protein interface.
 - Add 450 μ L of methanol, vortex, and centrifuge again. Discard the supernatant.
 - Repeat the methanol wash.
 - Air-dry the protein pellet for at least 15 minutes. Do not over-dry.
- Downstream Analysis:

- The labeled protein pellet can be resolubilized in an appropriate buffer for analysis by SDS-PAGE and in-gel fluorescence scanning, or mass spectrometry.

Protocol for Imaging of Metabolically Labeled Live or Fixed/Permeabilized Cells

This protocol describes the labeling of cells that have incorporated an alkyne-containing metabolic precursor (e.g., an amino acid, sugar, or nucleoside analog).

Materials:

- Cells cultured on coverslips or in imaging plates, metabolically labeled with an alkyne analog.
- **Cy3 Azide Plus**
- PBS, pH 7.4
- THPTA
- CuSO₄
- Sodium Ascorbate
- For fixed cells: 4% Paraformaldehyde (PFA) in PBS, 0.1% Triton X-100 in PBS (Permeabilization Buffer)
- Wash Buffer (e.g., PBS with 0.1% Tween-20)
- Mounting medium with DAPI (optional)

Procedure:

- Cell Preparation:
 - Live Cells: Wash metabolically labeled cells twice with PBS.
 - Fixed/Permeabilized Cells:

- Wash cells twice with PBS.
- Fix with 4% PFA for 15 minutes at room temperature.
- Wash twice with PBS.
- Permeabilize with 0.1% Triton X-100 in PBS for 10-15 minutes (for intracellular targets).
- Wash twice with PBS.
- Preparation of Reaction Cocktail (prepare fresh):
 - For each sample (e.g., one well of a 24-well plate), prepare 1 mL of the reaction cocktail in PBS. The final concentrations should be optimized, but a starting point is:
 - 1.5-3.0 μ M **Cy3 Azide Plus**^[9]
 - 100 μ M THPTA
 - 20 μ M CuSO₄
 - 3 mM Sodium Ascorbate
 - Important: Add the reagents in the following order: PBS, **Cy3 Azide Plus**, THPTA, CuSO₄, and finally Sodium Ascorbate to initiate the reaction. Mix gently after each addition.
- Labeling:
 - Remove the PBS from the cells and immediately add 1 mL of the Reaction Cocktail.
 - Incubate for 30 minutes at room temperature, protected from light.^[9]
- Washing:
 - Remove the reaction cocktail.
 - Wash the cells three times with Wash Buffer.
- Counterstaining and Mounting (Optional):

- If desired, incubate with a nuclear counterstain like DAPI for 5 minutes.
- Wash twice with PBS.
- Mount the coverslip on a microscope slide using an appropriate mounting medium.
- Imaging:
 - Image the cells using a fluorescence microscope equipped with appropriate filter sets for Cy3 (e.g., excitation ~550 nm, emission ~570 nm).

Conclusion

Cy3 Azide Plus represents a significant advancement in the field of bioorthogonal chemistry. Its integrated copper-chelating system offers researchers a tool for faster, more sensitive, and more biocompatible fluorescent labeling of a wide array of biomolecules. The robust nature of the click reaction, combined with the bright and photostable properties of the Cy3 fluorophore, makes **Cy3 Azide Plus** an excellent choice for applications ranging from proteomics to cell biology and drug discovery. Careful optimization of labeling conditions, as outlined in the provided protocols, will ensure high-quality, reproducible results in your research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. vectorlabs.com [vectorlabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Cy3 Azide, 1167421-28-4 | BroadPharm [broadpharm.com]
- 5. Cyanine 3 azide (A270141) | Antibodies.com [antibodies.com]
- 6. Restricted intramolecular rotation of fluorescent molecular rotors at the periphery of aqueous microdroplets in oil - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lumiprobe.com [lumiprobe.com]
- 8. Cy3-叠氮化物 90% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Cy3 Azide Plus spectral properties and characteristics]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15555428#cy3-azide-plus-spectral-properties-and-characteristics\]](https://www.benchchem.com/product/b15555428#cy3-azide-plus-spectral-properties-and-characteristics)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com